

# Technical Support Center: Interleukin-35 (IL-35)

## Activation and Signaling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: MOP 35

Cat. No.: B1177889

[Get Quote](#)

Disclaimer: The term "**MOP 35**" is not a standard designation in published scientific literature for a biological molecule. Based on the context of your request for information on activation procedures, signaling pathways, and experimental protocols for a scientific audience, this technical support center has been developed to address the topic of Interleukin-35 (IL-35), a heterodimeric cytokine composed of the p35 and Ebi3 subunits. It is plausible that "**MOP 35**" was a typographical error or a non-standard abbreviation.

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for researchers working with IL-35.

## Frequently Asked Questions (FAQs)

Q1: What is IL-35 and what is its primary function?

A1: Interleukin-35 (IL-35) is an immunosuppressive cytokine belonging to the IL-12 family. It is a heterodimer composed of the IL-12 $\alpha$  (p35) and Epstein-Barr virus-induced gene 3 (Ebi3) subunits.<sup>[1][2]</sup> Its primary role is in immune suppression, including the inhibition of T-cell proliferation and the induction and expansion of a regulatory T-cell population known as IL-35-producing induced regulatory T cells (iTReg).<sup>[3][4][5]</sup>

Q2: What are the cellular sources of IL-35?

A2: IL-35 is predominantly produced by regulatory T cells (Tregs) and has also been shown to be secreted by regulatory B cells (Bregs).<sup>[2][6]</sup> Unlike other IL-12 family members that are

mainly produced by antigen-presenting cells, IL-35's production is more restricted to regulatory immune cell populations.<sup>[7]</sup>

Q3: What are the receptors for IL-35?

A3: IL-35 signaling in T cells is mediated through a receptor complex composed of IL-12R $\beta$ 2 and gp130.<sup>[5][8]</sup> IL-35 can signal through heterodimers of IL-12R $\beta$ 2:gp130, as well as homodimers of IL-12R $\beta$ 2:IL-12R $\beta$ 2 and gp130:gp130.<sup>[3][5][9]</sup> In B cells, the receptor complex is thought to be composed of IL-12R $\beta$ 2 and IL-27R $\alpha$ .<sup>[1][5]</sup>

Q4: What is the primary signaling pathway activated by IL-35?

A4: IL-35 signaling primarily activates the JAK-STAT pathway. In T cells, this involves the phosphorylation of STAT1 and STAT4.<sup>[1][3]</sup> In B cells, IL-35 engagement of its receptor leads to the phosphorylation of STAT1 and STAT3.<sup>[1][10]</sup> The activation of these STAT proteins leads to the transcription of target genes, including the subunits of IL-35 itself (p35 and Ebi3), creating a positive feedback loop.<sup>[3]</sup>

## Troubleshooting Guide

| Issue                                                                          | Potential Cause                                                                                                                                                                                                                       | Recommended Solution                                                                                                                                                                                                                                                                                                                                                                                                                                                  |
|--------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low or no suppression of T-cell proliferation with recombinant IL-35 (rIL-35). | Inactive rIL-35 due to a low rate of active heterodimer formation during production. <a href="#">[8]</a>                                                                                                                              | <ol style="list-style-type: none"><li>1. Verify the activity of the rIL-35 lot using a sensitive cell line or a well-established in vitro suppression assay.</li><li>2. Consider using a single-chain version of IL-35 where the p35 and Ebi3 subunits are linked, which may have improved stability and activity.</li><li>3. Ensure proper storage and handling of rIL-35 as per the manufacturer's instructions to avoid degradation.<a href="#">[11]</a></li></ol> |
| Inconsistent induction of iTr35 cells.                                         | <ol style="list-style-type: none"><li>1. Suboptimal concentration of rIL-35.</li><li>2. Inappropriate T-cell stimulation conditions.</li><li>3. Presence of pro-inflammatory cytokines that may counteract IL-35 signaling.</li></ol> | <ol style="list-style-type: none"><li>1. Perform a dose-response experiment to determine the optimal concentration of rIL-35 for iTr35 induction.</li><li>2. Ensure robust T-cell activation using anti-CD3 and anti-CD28 antibodies.</li><li>3. Use highly purified naive T cells for the initial culture to minimize the influence of other cell types and cytokines.</li></ol>                                                                                     |
| Difficulty in detecting IL-35 production by cells.                             | <ol style="list-style-type: none"><li>1. Low levels of secreted IL-35.</li><li>2. IL-35 is rapidly consumed by responding cells.</li><li>3. Intracellular detection is hampered by inefficient protein transport.</li></ol>           | <ol style="list-style-type: none"><li>1. For secreted IL-35, concentrate the cell culture supernatant before performing an ELISA.</li><li>2. For intracellular detection by flow cytometry, use a protein transport inhibitor like Brefeldin A or Monensin during the last few hours of cell stimulation.<a href="#">[12]</a></li><li>3. Use a sensitive ELISA kit specifically</li></ol>                                                                             |

Variability in STAT phosphorylation upon IL-35 stimulation.

1. Cell type-specific differences in receptor expression and signaling.
2. Timing of cell lysis after stimulation is not optimal.
3. Basal level of STAT phosphorylation in activated T cells.

validated for the detection of the p35/Ebi3 heterodimer.

1. Confirm the expression of IL-12R $\beta$ 2 and gp130 on your target cells.
2. Perform a time-course experiment to identify the peak of STAT1 and STAT4 phosphorylation, which is often transient.<sup>[3]</sup>
3. Include appropriate controls, such as unstimulated cells and cells stimulated with other cytokines (e.g., IL-12 for pSTAT4, IFN- $\gamma$  for pSTAT1), to validate your assay.<sup>[3]</sup>

## Experimental Protocols

### Protocol 1: In Vitro Generation of iTr35 Cells from Naïve T Cells

This protocol describes the induction of IL-35-producing regulatory T cells (iTr35) from a population of naive T cells.

#### Materials:

- Recombinant IL-35 (rIL-35)
- Purified naive CD4+ T cells (CD4+CD25-CD45RA+)
- T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
- Complete RPMI-1640 medium
- Recombinant IL-2

#### Procedure:

- Isolate naive CD4+ T cells from your source (e.g., human peripheral blood or mouse spleen) using a negative selection kit.
- Activate the naive T cells with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL) in complete RPMI-1640 medium supplemented with IL-2 (e.g., 20 U/mL).
- Add rIL-35 to the culture at a predetermined optimal concentration (a typical starting range is 10-100 ng/mL). Include a control culture without rIL-35.
- Culture the cells for 3-5 days.
- Assess the induction of iTr35 cells by measuring the expression of the IL-35 subunits, Ebi3 and IL12a (p35), by qPCR.<sup>[4]</sup>
- To confirm the suppressive function of the generated iTr35 cells, co-culture them with freshly activated, CFSE-labeled naive T cells and measure the proliferation of the target T cells by flow cytometry.

## Protocol 2: In Vitro T-Cell Suppression Assay

This protocol is for assessing the suppressive capacity of IL-35 or IL-35-producing cells on T-cell proliferation.

### Materials:

- Responder T cells (e.g., purified CD4+ T cells), labeled with a proliferation dye such as CFSE.
- T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).
- Suppressor cells (e.g., generated iTr35 cells) or recombinant IL-35.
- Complete RPMI-1640 medium.

### Procedure:

- Label the responder T cells with CFSE according to the manufacturer's protocol.

- Activate the CFSE-labeled responder T cells with anti-CD3 and anti-CD28 antibodies.
- In a 96-well plate, co-culture the activated responder T cells with either:
  - Varying ratios of suppressor cells (e.g., 1:1, 1:2, 1:4 suppressor to responder).
  - Varying concentrations of recombinant IL-35.
- Include control wells with only activated responder T cells.
- Culture for 3-4 days.
- Analyze the proliferation of the responder T cells by measuring CFSE dilution using flow cytometry. A decrease in the percentage of divided cells indicates suppression.

## Quantitative Data Summary

The following tables provide examples of how quantitative data from IL-35 experiments can be structured.

Table 1: Relative mRNA Expression of IL-35 Subunits in T Cells Following rIL-35 Treatment

| Treatment           | Relative Ebi3 mRNA Expression (Fold Change) | Relative Il12a (p35) mRNA Expression (Fold Change) |
|---------------------|---------------------------------------------|----------------------------------------------------|
| Control (no rIL-35) | 1.0                                         | 1.0                                                |
| rIL-35 (50 ng/mL)   | 8.5 ± 1.2                                   | 6.2 ± 0.9                                          |

Data are presented as mean ± SEM from three independent experiments.

Table 2: Suppression of T-Cell Proliferation by iTr35 Cells

| Suppressor:Responder Ratio | Percentage of Proliferated Responder T Cells |
|----------------------------|----------------------------------------------|
| 0:1 (Control)              | 92.5% $\pm$ 3.1%                             |
| 1:4                        | 65.3% $\pm$ 4.5%                             |
| 1:2                        | 41.8% $\pm$ 3.8%                             |
| 1:1                        | 22.7% $\pm$ 2.9%                             |

Data are presented as mean  $\pm$  SEM from three independent experiments.

## Visualizations

### IL-35 Signaling Pathway in T Cells



[Click to download full resolution via product page](#)

Caption: IL-35 signaling cascade in T lymphocytes.

## Experimental Workflow for iTr35 Generation and Functional Assay

## iT35 Generation and Functional Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for generating and testing iT35 cells.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. Interleukin-35 on B cell and T cell induction and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The composition and signaling of the IL-35 receptor are unconventional - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-35-mediated induction of a novel regulatory T cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-35: Expanding Its Job Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IL-35 Regulates the Function of Immune Cells in Tumor Microenvironment [frontiersin.org]
- 7. Potential therapeutic effects of interleukin-35 on the differentiation of naïve T cells into Helios+Foxp3+ Tregs in clinical and experimental acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. [cloud-clone.com](http://cloud-clone.com) [cloud-clone.com]
- 12. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- To cite this document: BenchChem. [Technical Support Center: Interleukin-35 (IL-35) Activation and Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1177889#mop-35-activation-procedure-optimization>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)